molecular formula C16H20N2O B13937502 1-Methyl-6-(5-methyl-3,4,5,6-tetrahydropyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one

1-Methyl-6-(5-methyl-3,4,5,6-tetrahydropyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13937502
M. Wt: 256.34 g/mol
InChI Key: KTTARMWXLRNQOV-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” is a complex organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of quinolinone oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution reactions could produce a variety of functionalized quinolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolinones in various chemical reactions.

Biology

Biologically, quinolinones are known for their antimicrobial and anticancer activities. Research into this compound might focus on its potential as a therapeutic agent against various diseases.

Medicine

In medicine, derivatives of quinolinones are explored for their pharmacological properties. This compound could be investigated for its potential use in drug development.

Industry

Industrially, quinolinones are used in the synthesis of dyes, pigments, and other specialty chemicals. This compound might find applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another related compound with distinct chemical properties.

    Pyridine: A basic structure that forms the backbone of many complex organic compounds.

Uniqueness

What sets “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C16H20N2O/c1-11-3-6-14(17-10-11)12-4-7-15-13(9-12)5-8-16(19)18(15)2/h4,7,9,11H,3,5-6,8,10H2,1-2H3

InChI Key

KTTARMWXLRNQOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)N(C(=O)CC3)C

Origin of Product

United States

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